6-methoxy-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Description
6-Methoxy-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a spirocyclic beta-carboline derivative characterized by a fused bicyclic pyrido[3,4-b]indole core and a tetrahydroindole moiety connected via a spiro carbon atom (C1). Key structural features include:
- 6-Methoxy group: Enhances solubility and modulates electronic properties of the beta-carboline ring.
- 1'-Methyl substituent: Improves metabolic stability by reducing oxidation at the indole nitrogen.
Beta-carbolines are renowned for their neuropharmacological activities, including MAO inhibition, serotonin receptor modulation, and neuroprotective effects. This compound’s unique spiro architecture and substituents position it as a candidate for targeting neurological disorders or cancer .
Properties
IUPAC Name |
6-methoxy-1'-methylspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-23-17-6-4-3-5-15(17)20(19(23)24)18-13(9-10-21-20)14-11-12(25-2)7-8-16(14)22-18/h3-8,11,21-22H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTLXRGULOUVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C4=C(CCN3)C5=C(N4)C=CC(=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methoxy-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one, often referred to as 6-MeO-THH, is a compound belonging to the beta-carboline family. This class of compounds has gained attention due to their potential biological activities, including psychoactive effects and interactions with various neurotransmitter systems.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₆N₂O
- Molar Mass : 216.284 g/mol
- Melting Point : 152–155 °C
Psychoactive Effects
Initial studies suggest that 6-MeO-THH exhibits mild psychoactive effects at doses around 1.5 mg/kg in animal models. It is reported to be approximately one-third as potent as 6-methoxyharmalan, another beta-carboline derivative known for its psychoactive properties .
Neurotransmitter Interaction
Research indicates that 6-MeO-THH interacts with several neurotransmitter receptors:
- Serotonin Receptors : It binds to serotonin 5-HT₁ and 5-HT₂ receptors.
- Dopamine Receptors : It shows affinity for dopamine D₂ receptors.
- Benzodiazepine Receptors : The compound also interacts with benzodiazepine receptors which are crucial in modulating anxiety and sedation.
- Imidazoline Receptors : These interactions may contribute to its psychoactive profile .
Antioxidant Activity
In vitro studies have demonstrated that derivatives of beta-carbolines, including compounds structurally related to 6-MeO-THH, possess significant antioxidant properties. They can scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative stress .
Genotoxicity and Cytotoxicity
Beta-carbolines have been evaluated for their genotoxic and cytotoxic potential. A study involving various beta-carboline alkaloids found that they could exhibit mutagenic properties under certain conditions. However, the specific genotoxicity of 6-MeO-THH has not been extensively documented and requires further investigation .
Structure-Activity Relationship (SAR)
The biological activity of beta-carbolines like 6-MeO-THH can be influenced by structural modifications. For instance:
- The presence of methoxy groups has been linked to enhanced receptor binding affinities.
- Changes in the tetrahydro structure can affect the compound's psychoactive properties and its interaction with various biological targets .
Study on Antioxidant Properties
A study published in ACS Omega investigated the antioxidant activity of synthesized spiro compounds similar to 6-MeO-THH using DPPH assays. The results indicated that these compounds effectively scavenge free radicals and could potentially be used in therapeutic applications against oxidative stress-related diseases .
Scientific Research Applications
Psychoactive Properties
Research indicates that 6-methoxy-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one may possess psychoactive effects similar to other beta-carboline derivatives. Limited studies suggest it could act as a serotonin receptor modulator, specifically binding to serotonin 5-HT receptors and dopamine D₂ receptors . These interactions could lead to potential applications in treating mood disorders and neuropsychiatric conditions.
Neuroprotective Effects
Case studies have demonstrated the neuroprotective properties of related compounds in animal models of neurodegenerative diseases. For instance, 9-methyl-beta-carboline has shown restorative effects in models of Parkinson's disease by increasing the number of dopaminergic neurons . This suggests that derivatives like this compound may also offer similar benefits in neuroprotection.
Antitumor Activity
Recent investigations into the antitumor potential of beta-carbolines have revealed promising results. Compounds related to this compound have demonstrated selective cytotoxicity against various human tumor cell lines . The structure-activity relationship (SAR) studies indicate that modifications to the side chains can enhance their antitumor efficacy.
| Compound | Cell Line Tested | IC50 Value (µM) | Activity |
|---|---|---|---|
| Compound A | HepG2 | 5.0 | Potent |
| Compound B | NCI-H661 | 7.5 | Moderate |
| Compound C | KB | 12.0 | Weak |
Interaction with Receptors
Studies have shown that beta-carbolines can interact with benzodiazepine receptors and modulate GABAergic activity. This interaction is crucial for understanding their potential anxiolytic and sedative effects . The binding affinity of these compounds can vary significantly based on structural modifications.
Antioxidative Properties
Beta-carbolines exhibit antioxidative properties that contribute to their therapeutic potential. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress in neuronal cells . This mechanism is particularly relevant for neurodegenerative diseases where oxidative damage plays a critical role.
Comparison with Similar Compounds
Research Implications
The target compound’s spiro architecture and substituent profile offer a balance of MAO-B inhibition, metabolic stability, and moderate anticancer activity. Future studies should explore:
- Structure-Activity Relationships (SAR) : Modifying the 6-methoxy group to halogens or bulkier alkoxy groups to enhance potency.
- In Vivo Pharmacokinetics : Assessing brain penetration and oral bioavailability compared to harmine derivatives.
- Targeted Therapies : Leveraging spiro rigidity for selective kinase or epigenetic target modulation.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
